13-cis-Fenretinide-d4 is a deuterated derivative of fenretinide, a synthetic retinoid analog of vitamin A. This compound is primarily utilized in research settings to study the pharmacokinetics and biological activities of fenretinide without interference from metabolic processes due to its isotopic labeling. Fenretinide has been investigated for its potential therapeutic applications in various cancers, particularly breast and prostate cancers, owing to its ability to induce apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapeutics.
13-cis-Fenretinide-d4 is classified as a synthetic retinoid. It is derived from fenretinide, which itself is an analog of all-trans-retinoic acid. The deuteration process enhances its stability and allows for precise tracking in metabolic studies. The compound is primarily sourced from chemical synthesis processes that involve the incorporation of deuterium into the fenretinide structure.
The synthesis of 13-cis-Fenretinide-d4 typically involves the deuteration of fenretinide at specific positions on the phenyl ring. Various methods can be employed for this purpose, including:
The exact synthetic route may vary based on laboratory protocols and the availability of deuterated starting materials.
The molecular structure of 13-cis-Fenretinide-d4 can be represented as follows:
13-cis-Fenretinide-d4 participates in various chemical reactions typical of retinoids, including:
These reactions are critical for understanding its metabolic pathways and biological activity .
The mechanism of action for 13-cis-Fenretinide-d4 involves both retinoid receptor-dependent and independent pathways:
13-cis-Fenretinide-d4 finds applications primarily in scientific research:
Molecular Architecture:13-cis-Fenretinide-d4 is a deuterium-labeled analog of the synthetic retinoid fenretinide (4-HPR). Its core structure comprises a cis-configured polyene chain linked to a cyclohexenyl ring and a para-hydroxylated anilide moiety. Deuterium atoms replace four hydrogens at the aromatic ring's 2,3,5,6-positions, yielding the molecular formula C₂₆D₄H₂₉NO₂ and a molecular weight of 395.57 g/mol (vs. 391.55 g/mol for non-deuterated 13-cis-fenretinide) [2] [5]. The IUPAC name is specified as (2E,4Z,6Z,8Z)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide [5].
Isotopic Labeling Purpose:Deuteration at the phenolic ring minimizes metabolic degradation at this site. Human liver microsomes predominantly oxidize fenretinide to 4′-oxo-4-HPR via cytochrome P450 (CYP) enzymes (CYP2C8, CYP3A4) [1]. Deuterium’s kinetic isotope effect (KIE) slows cleavage of C–D bonds, potentially extending half-life and enhancing bioavailability of the parent compound. This design is critical for tracer studies in retinoid metabolism, enabling precise tracking of drug distribution and metabolite formation via mass spectrometry [5] [9].
Table 1: Structural Identifiers of 13-cis-Fenretinide-d4
Property | Specification |
---|---|
CAS Number | N/A (Parent 13-cis-fenretinide: 75686-07-6) [10] |
Molecular Formula | C₂₆D₄H₂₉NO₂ |
Molecular Weight | 395.57 g/mol |
SMILES | [2H]c1c([2H])c(NC(=O)\C=C(/C)\C=C/C=C(/C)\C=C/C2=C(C)CCCC2(C)C)c([2H])c([2H])c1O |
InChI Key | InChI=1S/C26H33NO2/c1-19.../i12D,13D,14D,15D |
Deuterium Incorporation Strategies:Synthesis typically begins with deuterated para-aminophenol, where aromatic hydrogens are replaced via catalytic H/D exchange or halogen-deuterium reduction. Subsequent coupling to the 13-cis-retinoyl chloride forms the amide bond under Schotten-Baumann conditions [5] [9]. Alternative routes involve direct deuteration of pre-formed 13-cis-fenretinide using deuterium gas and transition-metal catalysts, though this risks isomerization of the polyene chain.
Analytical Validation:Final products undergo purification via preparative HPLC and structural confirmation using:
Lipophilicity and Solubility:The logP value of 13-cis-fenretinide-d4 is estimated at ~6.5, mirroring non-deuterated analogs. Deuteration minimally alters lipophilicity due to isotopic mass differences, retaining high membrane permeability. Aqueous solubility remains low (<0.1 mg/mL), necessitating lipid-based formulations (e.g., Lym-X-Sorb®) for in vivo studies [3] [9].
Degradation Pathways:
Table 2: Stability-Indicating Analytical Parameters
Condition | Method | Key Outcome |
---|---|---|
Light Exposure (24h) | HPLC-PDA (Luna C18 column) | <5% isomerization to all-trans-fenretinide-d4 |
Human Liver Microsomes | LC-MS/MS (MRM: 392/283 → 406/297) | 4′-oxo metabolite reduced vs. non-deuterated form [1] |
Plasma (37°C, 4h) | Extraction + HPLC-UV | >95% parent compound recovery |
Metabolic Stability:Deuteration significantly alters hepatic processing. While non-deuterated fenretinide undergoes rapid oxidation to 4′-oxo-4-HPR (Km = 18 μM in HLMs), deuterated analogs show 1.5–2-fold lower Vmax values due to attenuated C–D bond cleavage. Glucuronidation by UGT1A1/1A3 remains unaffected, as deuteration does not modify the phenolic acceptor site [1].
Reactivity in Biological Matrices:
Table 3: Key Pharmacokinetic and Metabolic Comparisons
Parameter | 13-cis-Fenretinide-d4 | Non-Deuterated 13-cis-Fenretinide | All-trans-Fenretinide |
---|---|---|---|
Plasma Cmax (ng/mL) | Not reported | 832–1,213 [3] | ~20% higher than cis |
4′-oxo Metabolite Formation | ↓ 40% (vs. non-deuterated) | High (enzymatic) [1] | Similar to cis |
CYP2C8*1 Affinity (Km) | Comparable | 18 μM [1] | N/A |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: